molecular formula C11H14N3Na4O15P3 B8117531 N4-Acetylcytidine triphosphate (sodium)

N4-Acetylcytidine triphosphate (sodium)

Cat. No.: B8117531
M. Wt: 613.12 g/mol
InChI Key: VSBLTNBKSQTQJC-XGZYCNACSA-J
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Description

N4-Acetylcytidine triphosphate (sodium) is a chemical compound that plays a significant role in various biological processes. It is a modified nucleotide, specifically an acetylated form of cytidine triphosphate, which is essential in the synthesis of RNA. This compound is known for its involvement in post-transcriptional modifications of RNA, influencing RNA stability and translation efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetylcytidine triphosphate (sodium) typically involves the acetylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine triphosphate, followed by the selective acetylation of the amino group at the N4 position. The reaction is usually carried out in the presence of acetic anhydride and a base such as pyridine. After acetylation, the protecting groups are removed to yield N4-Acetylcytidine triphosphate. The final product is then converted to its sodium salt form for stability and solubility.

Industrial Production Methods

In an industrial setting, the production of N4-Acetylcytidine triphosphate (sodium) involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N4-Acetylcytidine triphosphate (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert N4-Acetylcytidine triphosphate to its reduced forms, which may have different biological activities.

    Substitution: The acetyl group at the N4 position can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of N4-Acetylcytidine triphosphate, as well as substituted analogs with different functional groups at the N4 position.

Scientific Research Applications

N4-Acetylcytidine triphosphate (sodium) has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic reactions to study RNA synthesis and modification.

    Biology: The compound is crucial in understanding RNA modifications and their effects on gene expression and regulation.

    Medicine: Research on N4-Acetylcytidine triphosphate contributes to the development of therapeutic strategies targeting RNA modifications in diseases such as cancer.

    Industry: It is used in the production of modified RNA for various biotechnological applications, including the development of RNA-based therapeutics and diagnostics.

Mechanism of Action

N4-Acetylcytidine triphosphate (sodium) exerts its effects through the acetylation of RNA molecules. The acetyl group at the N4 position of cytidine enhances the stability and translation efficiency of RNA. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), which transfers the acetyl group from acetyl-CoA to the N4 position of cytidine. The modified RNA molecules exhibit increased resistance to degradation and improved translation efficiency, contributing to the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N4-Acetyl-2’-O-methylcytidine: Another acetylated cytidine derivative with additional methylation at the 2’ position.

    N6-Acetyladenosine: An acetylated adenosine derivative with similar properties and applications.

    5-Methylcytidine: A methylated cytidine derivative involved in DNA and RNA modifications.

Uniqueness

N4-Acetylcytidine triphosphate (sodium) is unique due to its specific acetylation at the N4 position, which significantly impacts RNA stability and translation. This modification is highly conserved across different species, highlighting its essential role in cellular processes. The compound’s ability to enhance RNA stability and translation efficiency makes it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLTNBKSQTQJC-XGZYCNACSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3Na4O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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